Ruthenium(III) acetylacetonate
Overview
Description
This compound exists as a dark violet solid that is soluble in most organic solvents . It is widely used in various fields due to its catalytic properties and ability to form stable complexes.
Preparation Methods
Ruthenium(III) acetylacetonate can be synthesized through several methods. The most common synthetic route involves the reaction of ruthenium(III) chloride with acetylacetone in the presence of potassium bicarbonate . The reaction can be represented as follows: [ \text{RuCl}_3 \cdot 3\text{H}_2\text{O} + 3\text{MeCOCH}_2\text{COMe} \rightarrow \text{Ru(acac)}_3 + 3\text{HCl} + 3\text{H}_2\text{O} ]
Alternative methods include the treatment of an acidic solution of the metal ion with an ammonium or sodium acetylacetonate solution . Industrial production methods often involve similar procedures but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Ruthenium(III) acetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: In the presence of dimethylformamide, ruthenium acetylacetonate oxidizes at 0.593 V vs.
Reduction: The compound reduces at -1.223 V vs. Reduction in the presence of alkenes with zinc amalgam in moist tetrahydrofuran yields diolefin complexes.
Substitution: This compound can form various complexes by substituting its ligands with other donor molecules.
Scientific Research Applications
Ruthenium(III) acetylacetonate has numerous applications in scientific research:
Nanomaterial Synthesis: It serves as a precursor for synthesizing ruthenium-based nanomaterials, which are applied in supercapacitors and catalysis.
Solar Cells: The compound is used in interface engineering for high-performance planar hybrid perovskite solar cells.
Electrochemical Applications: Due to its fast kinetics for oxidation and reduction, it is used in redox flow batteries and other electrochemical devices.
Mechanism of Action
The mechanism of action of ruthenium acetylacetonate involves its ability to facilitate efficient electrochemical reactions. It exhibits fast kinetics for both oxidation and reduction, making it an effective catalyst in various chemical processes . In biological applications, ruthenium complexes, including ruthenium acetylacetonate, have shown selective cytotoxic activity against cancer cells by generating reactive oxygen species and interacting with DNA .
Comparison with Similar Compounds
Ruthenium(III) acetylacetonate is unique due to its high solubility in organic solvents and its ability to form stable complexes. Similar compounds include:
Iron(III) acetylacetonate: Used in similar catalytic applications but with different reactivity and stability profiles.
Cobalt(III) acetylacetonate: Also used as a catalyst but with distinct electrochemical properties.
Nickel(II) acetylacetonate: Commonly used in polymerization reactions and as a precursor for nickel-based nanomaterials.
This compound stands out due to its versatility and efficiency in various applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;ruthenium(3+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZYCRSRNSTRGC-LNTINUHCSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ru+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ru+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904287 | |
Record name | Ruthenium acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [Sigma-Aldrich MSDS] | |
Record name | Ruthenium(III) acetylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17151 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14284-93-6 | |
Record name | Ruthenium acetylacetonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruthenium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ruthenium acetylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(pentane-2,4-dionato-O,O')ruthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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